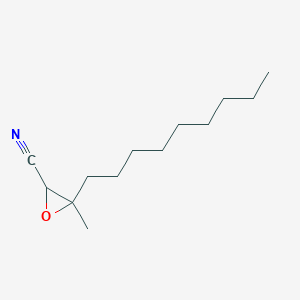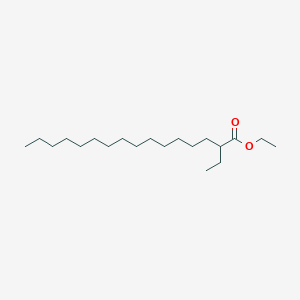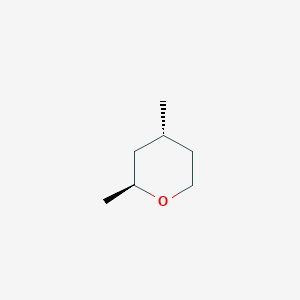![molecular formula C23H30Cl2 B14480570 1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] CAS No. 65276-26-8](/img/structure/B14480570.png)
1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] is an organic compound with a complex structure that includes two benzene rings connected by a methylene bridge Each benzene ring is substituted with a tert-butyl group and a chloromethyl group
Métodos De Preparación
The synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] typically involves the reaction of 4-tert-butylbenzyl chloride with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the benzyl chloride reacts with formaldehyde to form the methylene bridge between the two benzene rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The chloromethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloromethyl groups, forming the corresponding hydrocarbons.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins or nucleic acids, through chemical reactions.
Industry: It is used in the production of polymers and other materials, where its chemical properties can impart desirable characteristics such as stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms in the chloromethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions can vary, but they generally involve the formation and breaking of covalent bonds.
Comparación Con Compuestos Similares
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] can be compared with other similar compounds, such as:
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar structure but with hydroxyl groups instead of chloromethyl groups.
4-tert-Butylbenzyl chloride: This compound is a precursor in the synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] and has similar reactivity due to the presence of the chloromethyl group.
Propiedades
Número CAS |
65276-26-8 |
|---|---|
Fórmula molecular |
C23H30Cl2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
4-tert-butyl-1-[[4-tert-butyl-2-(chloromethyl)phenyl]methyl]-2-(chloromethyl)benzene |
InChI |
InChI=1S/C23H30Cl2/c1-22(2,3)20-9-7-16(18(12-20)14-24)11-17-8-10-21(23(4,5)6)13-19(17)15-25/h7-10,12-13H,11,14-15H2,1-6H3 |
Clave InChI |
PFTOYNGOJPJVIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)C(C)(C)C)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)



![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)




